Aszonapyrone A

Vue d'ensemble

Description

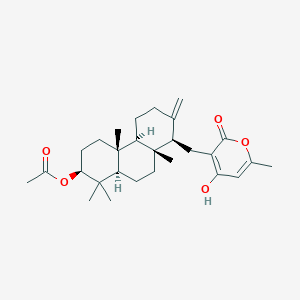

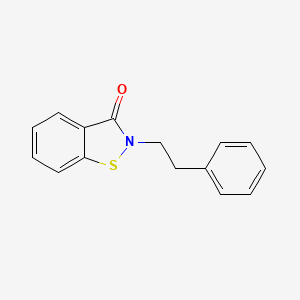

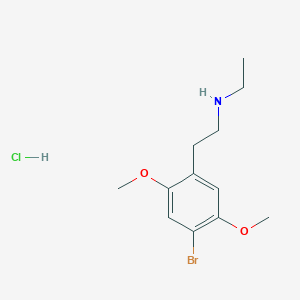

Aszonapyrone A is a metabolite produced by Aspergillus zonatus . It is a meroditerpene fungal metabolite that has been found in Neosartorya and has diverse biological activities .

Molecular Structure Analysis

Aszonapyrone A has a molecular weight of 456.61 and its formula is C28H40O5 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

Aszonapyrone A is soluble in DMSO . Its exact physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique

Aszonapyrone A is a polycyclic meroditerpene initially isolated from the algicolous fungus Neosartorya takakii KUFC 7898 . This compound has drawn attention due to its intriguing chemical structure and potential biological activities. Let’s explore its unique applications across various scientific fields:

Antibacterial Properties

Aszonapyrone A exhibits activity against multidrug-resistant Gram-positive bacteria and bacterial biofilms . Its potential as an antibacterial agent makes it relevant for research in infectious diseases and drug development.

Natural Product Synthesis

Chemists explore synthetic routes to produce Aszonapyrone A in the laboratory. Its unique structure provides an excellent platform for synthetic studies.

War War May Zin et al., “A New Meroditerpene and a New Tryptoquivaline Analog from the Algicolous Fungus Neosartorya takakii KUFC 7898,” Marine Drugs, 13(6), 3776-3790 (2015). Read more Yukiteru Katsube et al., “Structure of Aszonapyrone A Monomethyl Ether-1, a Derivative of Aszonapyrone A, Produced by Aspergillus zonatus,” Bioscience, Biotechnology, and Biochemistry, 49(2), 551-552 (1985). Read more

Mécanisme D'action

Target of Action

Aszonapyrone A is a polycyclic meroditerpene that has been found to be active against multidrug-resistant Gram-positive bacteria and bacterial biofilms . .

Mode of Action

Given its activity against multidrug-resistant bacteria, it is likely that it interacts with bacterial proteins or processes that are crucial for their survival or proliferation

Biochemical Pathways

Considering its antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Aszonapyrone A have not been reported in the literature. These properties are crucial for understanding the bioavailability of a compound. In general, drug likeness parameters are important indicators of whether a molecule possesses suitable ADME properties .

Result of Action

Aszonapyrone A has been reported to exhibit activity against multidrug-resistant Gram-positive bacteria and bacterial biofilms . This suggests that the compound may lead to the death or growth inhibition of these bacteria.

Propriétés

IUPAC Name |

[(2S,4aR,4bS,8R,8aS,10aR)-8-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methyl]-1,1,4a,8a-tetramethyl-7-methylidene-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O5/c1-16-8-9-23-27(6,20(16)15-19-21(30)14-17(2)32-25(19)31)12-10-22-26(4,5)24(33-18(3)29)11-13-28(22,23)7/h14,20,22-24,30H,1,8-13,15H2,2-7H3/t20-,22+,23+,24+,27+,28+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWJQNIIRYNONX-NEKODSHDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)CC2C(=C)CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)C[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aszonapyrone A | |

Retrosynthesis Analysis

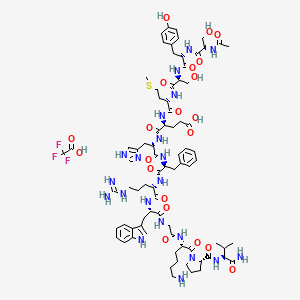

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of Aszonapyrone A?

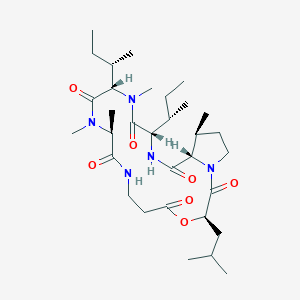

A1: Aszonapyrone A is a meroterpenoid primarily isolated from various fungal species, particularly within the genus Aspergillus and Neosartorya. It was first discovered in Aspergillus zonatus IFO 8817. [, ] Further research identified its presence in other species like Neosartorya fischeri, Neosartorya tatenoi, and marine-derived strains of Aspergillus fischeri. [, , , ]

Q2: What is the molecular formula and weight of Aszonapyrone A?

A2: While the provided research excerpts don't explicitly state the molecular formula and weight of Aszonapyrone A, they provide enough structural information to deduce it. Based on the structure elucidated in the research, Aszonapyrone A has the molecular formula C26H26O7 and a molecular weight of 450.48 g/mol.

Q3: What are the notable biological activities of Aszonapyrone A?

A3: Aszonapyrone A has demonstrated promising antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains. [, ] Notably, it exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and displays antibiofilm properties against these strains. [, ] Additionally, it has shown synergistic effects with existing antibiotics against multidrug-resistant Gram-positive bacteria. []

Q4: What spectroscopic techniques were used to characterize Aszonapyrone A?

A5: Researchers utilized a combination of spectroscopic methods to determine the structure of Aszonapyrone A. These methods include Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments. [, , , ] X-ray analysis was also employed to confirm the structure and absolute configuration of related compounds, providing insights into the structure of Aszonapyrone A. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)

![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)

![2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B3025923.png)